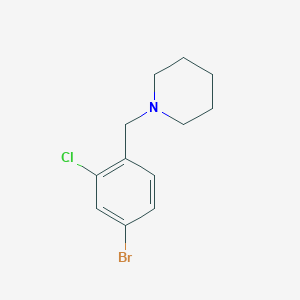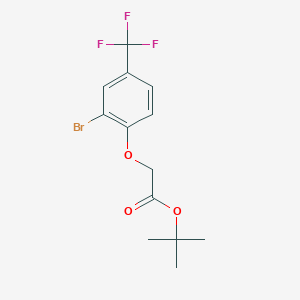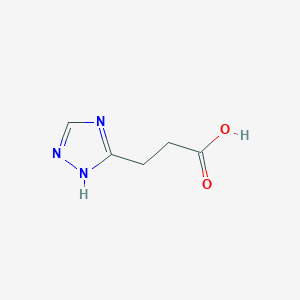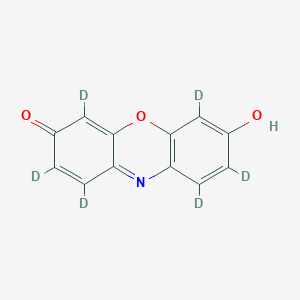
Resorufin-d6
Übersicht
Beschreibung
Resorufin-d6 is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 219.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmikroskopie
Resorufin-d6 dient als ein leistungsstarkes Werkzeug für die Fluoreszenzmikroskopie, insbesondere bei der Detektion biologischer Moleküle in situ und in Echtzeit. Seine hohe Fluoreszenzquantenausbeute und lange Anregungs-/Emissionswellenlänge machen es ideal für hochempfindliche und selektive Bildgebung mit exzellenter räumlich-zeitlicher Auflösung .
Kolorimetrische Analyse
Aufgrund seiner ausgeprägten Fähigkeiten sowohl in der Fluoreszenz- als auch in der kolorimetrischen Analyse wird this compound häufig in kolorimetrischen Assays eingesetzt. Es kann schnelles Feedback bei der Detektion verschiedener Analyten liefern, was in Bereichen wie Umweltüberwachung und klinischer Diagnostik entscheidend ist .
Detektion bioaktiver Spezies
Auf this compound basierende Sonden sind speziell für die Detektion von bioaktiven Spezies wie Kationen, Anionen und reaktiven Schwefelverbindungen konzipiert. Diese Sonden können zur Überwachung des Vorhandenseins und der Konzentration dieser Spezies in biologischen Proben verwendet werden .
Sensorik für kleine Moleküle
Die Verbindung wird auch bei der Entwicklung von responsiven Sonden für die Detektion kleiner Moleküle eingesetzt. Diese Sonden können verwendet werden, um kleine Moleküle in komplexen biologischen Matrizes zu identifizieren und zu quantifizieren, was verschiedene biochemische Studien unterstützt .
Detektion biologischer Makromoleküle
This compound spielt eine Rolle bei der Detektion von biologischen Makromolekülen. Es kann in Assays integriert werden, um Proteine, Nukleinsäuren und andere Makromoleküle zu untersuchen, und bietet Einblicke in die Molekularbiologie und die genetische Forschung .
Analyse redoxaktiver Substanzen
Die Fähigkeit der Verbindung, mit redoxaktiven Substanzen zu reagieren, macht sie für die Untersuchung von oxidativem Stress und Redoxbiologie geeignet. Forscher können this compound verwenden, um den Redoxstatus von Zellen und Geweben zu untersuchen .
Visualisierung biogener Amine
Auf this compound basierende Fluoreszenzsonden wurden für die Visualisierung biogener Amine entwickelt. Diese Sonden bieten schnelles Ansprechen, gute Selektivität und niedrige Nachweisgrenzen, was für die Untersuchung von Neurotransmittern und anderen biogenen Aminen unerlässlich ist .
Metall-Ionen-Detektion
Schließlich wird this compound in Sonden für die kolorimetrische und fluorimetrische Detektion von Metallionen wie Co2+ und Cu+ verwendet. Solche Anwendungen sind in der Umweltchemie und Toxikologie von Bedeutung, wo die Überwachung von Metallionenkonzentrationen entscheidend ist .
Wirkmechanismus
Target of Action
Resorufin-d6, a deuterium labeled variant of Resorufin, is primarily used as a highly fluorescent pink dye for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species are chemically reactive molecules containing oxygen and nitrogen, respectively, and play important roles in cell signaling and homeostasis .
Mode of Action
The interaction of this compound with its targets (ROS/RNS) results in a change in its fluorescence properties . This change in fluorescence can be detected and quantified, providing a measure of the level of ROS/RNS in the system .
Biochemical Pathways
This compound is involved in redox-based reactions . In these reactions, the non-fluorescent Amplex Red is converted to Resorufin . This conversion is used as a reporter of the metabolic activity of cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, potentially enhancing their stability and extending their half-life .
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal in the presence of ROS/RNS . This allows for the detection and quantification of these species, providing valuable information about cellular oxidative stress and other related biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by the pH and the presence of other fluorescent or light-absorbing substances. Moreover, the stability of this compound may be affected by temperature and light exposure. Therefore, it is recommended to store this compound under recommended conditions to maintain its stability .
Biochemische Analyse
Biochemical Properties
Resorufin-d6 plays a crucial role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is often used as a substrate for cytochrome P450 enzymes, which catalyze its conversion to resorufin. This interaction is significant in studying enzyme kinetics and drug metabolism. Additionally, this compound can interact with reactive oxygen species, making it a valuable tool for detecting oxidative stress in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound is used to monitor cellular redox states and mitochondrial function. Its fluorescence properties allow researchers to visualize changes in cellular metabolism and oxidative stress in real-time. This compound has been shown to affect cell viability and proliferation, making it a useful tool in cytotoxicity assays .
Molecular Mechanism
The mechanism of action of this compound involves its reduction to resorufin by cellular enzymes such as cytochrome P450. This reduction process is accompanied by a significant increase in fluorescence, which can be quantitatively measured. This compound can also undergo oxidation in the presence of reactive oxygen species, leading to changes in its fluorescence properties. These interactions at the molecular level make this compound a versatile probe for studying enzyme activity and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of monitoring oxidative stress and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to monitor enzyme activity and oxidative stress without significant adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular metabolism. These threshold effects are important considerations in designing experiments and interpreting results .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its reduction and oxidation. The compound is reduced by cytochrome P450 enzymes to resorufin, which can then be further metabolized or excreted. This compound can also interact with reactive oxygen species, leading to its oxidation and subsequent changes in fluorescence. These metabolic pathways are crucial for understanding the compound’s role in biochemical assays and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as mitochondria. Transporters and binding proteins may also facilitate the movement of this compound within cells. The localization and accumulation of this compound are important factors in its effectiveness as a fluorescent probe .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to mitochondria, where it can monitor changes in mitochondrial function and oxidative stress. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its utility in biochemical assays .
Eigenschaften
IUPAC Name |
1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703031 | |
| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-65-9 | |
| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
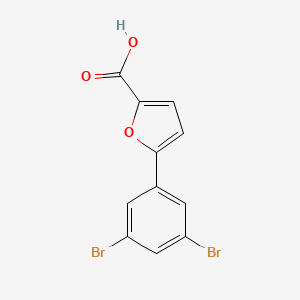

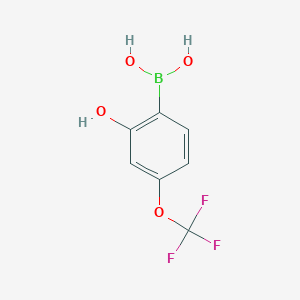



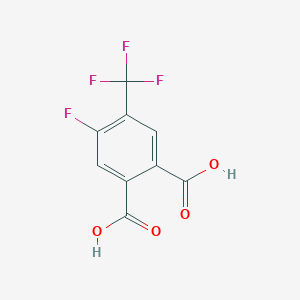
![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)
